physical properties and solubility of N-(3,5-Dinitrobenzoyl)leucine
An In-depth Technical Guide to the Physical and Solubility Properties of N-(3,5-Dinitrobenzoyl)leucine Foreword for the Modern Researcher In the fields of chiral chromatography, metabolomics, and analytical derivatizatio...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Physical and Solubility Properties of N-(3,5-Dinitrobenzoyl)leucine
Foreword for the Modern Researcher
In the fields of chiral chromatography, metabolomics, and analytical derivatization, precision is paramount. The efficacy of a reference standard or a derivatizing agent is fundamentally tied to its physical behavior—how it melts, dissolves, and interacts with its environment. N-(3,5-Dinitrobenzoyl)leucine, a key derivative for the chiral separation of amino acids, is a compound where such properties dictate its utility.
This guide moves beyond a simple data sheet. As Senior Application Scientists, our goal is to provide not just the "what" but the "why" and the "how." We will explore the physicochemical rationale behind the properties of N-(3,5-Dinitrobenzoyl)leucine, offer field-proven methodologies for its characterization, and present the data in a clear, actionable format. This document is designed to empower researchers, scientists, and drug development professionals to handle, solubilize, and deploy this reagent with confidence and scientific rigor.
Molecular Structure: The Key to Physicochemical Behavior
The properties of N-(3,5-Dinitrobenzoyl)leucine are a direct consequence of its molecular architecture. The structure combines three distinct functional regions, each contributing to its overall behavior.
The Dinitrobenzoyl Head: This aromatic ring is substituted with two strongly electron-withdrawing nitro groups (-NO2). This creates a highly polar, electron-deficient aromatic system that is an excellent UV chromophore (critical for detection) and facilitates non-covalent interactions like pi-pi stacking, which is essential for chiral recognition on specialized HPLC columns.
The Leucine Core: The isobutyl side chain of leucine introduces a significant nonpolar, aliphatic character to the molecule. This lipophilic nature counterbalances the polarity of the other groups.
The Carboxylic Acid Tail: This functional group is a hydrogen bond donor and acceptor. Critically, it is ionizable. At low pH, it exists in its neutral (-COOH) form, while at neutral to high pH, it deprotonates to the anionic carboxylate (-COO⁻) form, drastically altering its solubility in aqueous media.
The interplay between these groups dictates the compound's solubility, melting point, and chromatographic behavior.
Exploratory
Mechanistic Mastery: The Role of N-(3,5-Dinitrobenzoyl)leucine in Pirkle-Type Chiral Stationary Phases
Executive Summary This technical guide dissects the operational mechanics, synthesis, and application of N-(3,5-Dinitrobenzoyl)leucine (DNB-Leu) , a seminal chiral selector in the family of Pirkle-type Chiral Stationary...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide dissects the operational mechanics, synthesis, and application of N-(3,5-Dinitrobenzoyl)leucine (DNB-Leu) , a seminal chiral selector in the family of Pirkle-type Chiral Stationary Phases (CSPs). Unlike polysaccharide-based phases that rely on inclusion complexes, DNB-Leu operates on a deterministic "Three-Point Interaction" model, primarily leveraging
- donor-acceptor stacking and hydrogen bonding. This guide provides researchers with the rationale for selecting DNB-Leu for separating electron-rich aromatic racemates, detailed protocols for method optimization, and the chemical basis for its high durability and reciprocity.
Introduction: The Pirkle Concept and Reciprocity
The development of "Pirkle-type" (brush-type) CSPs by William H. Pirkle revolutionized chiral chromatography by moving away from "black box" separation mechanisms to rational design. The core philosophy is Reciprocity : if a chiral selector A resolves the enantiomers of racemate B, then a CSP derived from B should resolve the enantiomers of racemate A.
N-(3,5-Dinitrobenzoyl)leucine represents a quintessential
-electron acceptor phase.
The Selector: A leucine amino acid derivatized with a 3,5-dinitrobenzoyl (DNB) group.[1][2][3][4][5][6]
The Function: The DNB group is highly electron-deficient due to the two nitro groups, making it an aggressive acceptor for analytes containing
-electron donor groups (e.g., naphthyl, anthryl, or phenyl rings).
The Chiral Center: The leucine moiety provides the stereogenic center and steric bulk necessary to discriminate between transient diastereomeric complexes.
Mechanistic Principles: The Three-Point Interaction Model
Chiral recognition on DNB-Leu CSPs is not random; it requires a minimum of three simultaneous interactions between the selector and the analyte. At least one of these interactions must be stereochemically dependent.[4]
The Binding Pocket
The DNB-Leu selector is typically covalently bonded to aminopropyl silica. The recognition mechanism involves:
- Interaction (Primary): The electron-deficient DNB ring stacks face-to-face with an electron-rich aromatic ring on the analyte.
Hydrogen Bonding (Secondary): The amide linker in the selector serves as both a hydrogen bond donor (NH) and acceptor (CO). It seeks complementary amide, ester, or hydroxyl groups on the analyte.
Steric Exclusion (Tertiary): The isobutyl side chain of the leucine creates a steric barrier. In the "matched" enantiomer, the analyte fits around this barrier; in the "mismatched" enantiomer, steric clash prevents tight binding.
Visualization of the Interaction
The following diagram illustrates the interaction between the DNB-Leu selector and a theoretical
-donor analyte (e.g., a naphthyl derivative).
Figure 1: Mechanistic interaction map showing the critical binding forces between the DNB-Leu selector and a generic
-donor analyte.
Synthesis and Immobilization Protocols
The robustness of Pirkle phases stems from their covalent bonding to the silica support, allowing for the use of polar modifiers without stripping the phase (unlike coated phases).
Synthesis Workflow
The synthesis typically proceeds in two stages: preparation of the selector and immobilization onto silica.
Selector Formation: L-Leucine is reacted with 3,5-dinitrobenzoyl chloride under basic conditions (Schotten-Baumann reaction) to form N-(3,5-dinitrobenzoyl)-L-leucine .
Silica Activation: High-purity silica gel (5
m) is treated with 3-aminopropyltriethoxysilane (APTES) to generate aminopropyl silica.
Coupling: The DNB-Leu acid is activated (e.g., via EEDQ or DCC coupling agents) and reacted with the aminopropyl silica to form a stable amide linkage.
Figure 2: Step-by-step synthesis pathway for the creation of the covalent DNB-Leu Chiral Stationary Phase.
Method Development & Optimization
Developing a method on a DNB-Leu column requires a "Normal Phase" mindset. The mobile phase must be non-polar enough to promote hydrogen bonding and
- interactions.
Mobile Phase Selection
Base Solvent: Hexane or Heptane (Non-polar carrier).
Modifier: Isopropanol (IPA) or Ethanol (Polar modulator).
Standard Starting Point: Hexane/IPA (90:10, v/v).
Optimization Table
Parameter
Recommendation
Mechanistic Rationale
Solvent Strength
Increase IPA to decrease retention ().
Polar solvents compete for H-bonding sites, eluting analytes faster.
Selectivity ()
Switch IPA to Ethanol.
Ethanol is a stronger H-bond donor/acceptor; changing the alcohol often alters the solvation shell and selectivity.
Temperature
Lower temperature (e.g., 10-20°C).
Enantioseparation is enthalpy-driven. Lower temperatures stabilize the transient diastereomeric complex, increasing .
Flow Rate
1.0 - 2.0 mL/min.
Pirkle phases have fast mass transfer kinetics due to the brush-type structure, allowing higher flow rates than amylose phases.
Troubleshooting Common Issues
Peak Tailing: Indicates interaction with residual silanols on the silica surface.
Fix: Add 0.1% acetic acid or triethylamine (TEA) to the mobile phase to cap active sites.
Loss of Retention: Phase collapse or contamination.
Fix: Wash with 100% IPA, then re-equilibrate with Hexane/IPA. Avoid water in Normal Phase mode.
Target Applications
The DNB-Leu CSP is not a "universal" column but a "specialist" column. It excels where the analyte possesses specific structural features complementary to the DNB group.
Hydrogen Bonding Sites: Amides, Carbamates, Ureas, Esters near the chiral center.
Specific Drug Classes:
Benzodiazepines: Often resolved due to the fused aromatic rings.
Propionic Acid Derivatives (NSAIDs): When derivatized to amides (e.g., Naproxen amides).
Sulfoxides: Chiral sulfoxides with aromatic groups.
Reciprocity in Action
A classic application is the resolution of N-(1-naphthyl) amino acids . Because DNB-Leu (acceptor) resolves Naphthyl-amino acids (donors), researchers can invert the system: use a Naphthyl-Valine CSP to resolve DNB-amino acids. This predictability is unique to Pirkle phases.
References
Pirkle, W. H., & Finn, J. M. (1981). Chiral High-Pressure Liquid Chromatographic Stationary Phases.[3][7][8][9] 3. General Resolution of Aryl-Substituted [alpha]-Amino Acid Derivatives. The Journal of Organic Chemistry. Link
Welch, C. J. (1994). Evolution of Chiral Stationary Phases for Liquid Chromatography. Journal of Chromatography A. Link
Regis Technologies. (n.d.). Pirkle Chiral Stationary Phases: User Guide and Application Notes.Link
Snyder, S. E., et al. (2007).[5] Strong Enantioselective Self-Recognition of a Small Chiral Molecule.[5] Organic Letters.[5] Link
Hyun, M. H. (2006). Preparation and application of a novel Pirkle-type chiral stationary phase in liquid chromatography.[7][9] Journal of Chromatography A. Link
Unraveling the Mechanism of Enantioselective Partitioning for DNB-Leucine Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The separation of enantiomers, a cornerstone of modern pharmaceutical development and chemical analysis, relies on the...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The separation of enantiomers, a cornerstone of modern pharmaceutical development and chemical analysis, relies on the principle of enantioselective partitioning. This guide provides an in-depth exploration of the mechanisms governing this phenomenon, using N-(3,5-Dinitrobenzoyl)-Leucine (DNB-Leucine) derivatives as a focal point. We will dissect the fundamental principles of chiral recognition, from the thermodynamic driving forces to the specific molecular interactions at play. This document synthesizes field-proven insights with established scientific principles, offering detailed experimental protocols and computational perspectives to equip researchers with the knowledge to rationalize and optimize enantiomeric separations.
The Imperative of Chirality and the DNB-Leucine Model
Chirality, the property of non-superimposable mirror images, is a fundamental aspect of molecular science with profound implications in pharmacology. The biological systems in our bodies are inherently chiral, often leading to significant differences in the pharmacological activity, metabolism, and toxicity of a drug's enantiomers. Consequently, regulatory bodies worldwide demand the development of enantiopure drugs, making efficient enantioseparation a critical step in the drug development pipeline.
To understand the intricate process of enantioseparation, we turn to model compounds. DNB-Leucine serves as an exemplary analyte. The derivatization of the leucine amine with a 3,5-dinitrobenzoyl group introduces several key features:
π-Acidic Aromatic System: The dinitrophenyl ring is electron-deficient, making it an excellent π-acceptor for π-π stacking interactions.
Hydrogen Bonding Sites: The amide linkage provides both a hydrogen bond donor (N-H) and acceptor (C=O).
Carboxylic Acid Group: Offers a site for ionic or hydrogen bonding interactions.
Chiral Center: The stereogenic carbon of the leucine moiety is the basis of its chirality.
Steric Bulk: The isobutyl side chain provides a distinct three-dimensional structure that influences steric interactions.
These features make DNB-Leucine derivatives highly suitable for separation on specific types of chiral selectors that can engage in complementary interactions.
The Core of Chiral Recognition: Thermodynamics and Molecular Interactions
Enantioselective partitioning is achieved when a chiral environment interacts differently with two enantiomers. This environment is typically provided by a Chiral Selector (CS) , which can be part of a stationary phase in chromatography or a soluble agent in extraction. The process relies on the formation of transient diastereomeric complexes between the chiral selector and each enantiomer (Analyte-R and Analyte-S).
The key to separation is the difference in the stability of these two diastereomeric complexes. This stability is a thermodynamic quantity, governed by the Gibbs free energy of binding (ΔG).
The Thermodynamic Driving Force
The entire basis for chromatographic or extractive separation is thermodynamic. The distribution of a solute between two phases is governed by its Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions.[1] For chiral separation, the crucial parameter is the difference in Gibbs free energy (ΔΔG) for the interactions of the two enantiomers with the chiral selector.
ΔΔG = ΔG_R - ΔG_S = -RT ln(K_R/K_S) = -RT ln(α)
Where:
ΔG_R and ΔG_S are the Gibbs free energies of formation for the diastereomeric complexes.
R is the ideal gas constant.
T is the absolute temperature.
K_R and K_S are the binding constants for the R- and S-enantiomers.
α is the separation factor, a direct measure of enantioselectivity.
A larger ΔΔG value signifies a greater difference in stability between the two complexes, leading to a more efficient separation.[2] This energy difference arises from the sum of all molecular interactions.[2]
The "Three-Point Interaction" Model and Key Molecular Forces
For effective chiral recognition, there must be at least three simultaneous points of interaction between the chiral selector and at least one of the enantiomers, with a difference in the quality or number of these interactions for the other enantiomer. For DNB-Leucine, these interactions are primarily non-covalent:
π-π Stacking: This is a pivotal interaction for DNB derivatives. The electron-deficient dinitrophenyl ring of the analyte interacts favorably with an electron-rich aromatic system on the chiral selector (a "Pirkle-type" interaction).
Hydrogen Bonding: The amide N-H and C=O groups, as well as the carboxylic acid, are prime sites for hydrogen bonding with complementary functional groups on the selector.[3][4]
Steric Interactions: The bulky isobutyl group of leucine creates steric hindrance, which can either be a repulsive force preventing a close fit for one enantiomer or a defining feature that forces a specific, favorable orientation for the other.[3]
Dipole-Dipole and Ionic Interactions: The polar groups (nitro, carbonyl) contribute to dipole moments, and the carboxylic acid can be deprotonated to engage in ionic interactions with basic sites on a selector.[3]
The combination of these forces creates a unique energetic landscape for each enantiomer within the chiral selector's binding pocket, resulting in differential partitioning.
Caption: The Three-Point Interaction Model for DNB-Leucine.
Methodologies for Probing Enantioselective Partitioning
Several powerful techniques are employed to study and exploit the enantioselective partitioning of DNB-leucine derivatives. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and robust method.
In chiral HPLC, the chiral selector is immobilized on a solid support (typically silica) to create a CSP.[5] As the racemic mixture of DNB-leucine passes through the column, one enantiomer forms a more stable, longer-lived complex with the CSP, causing it to be retained longer and elute later than the other enantiomer.
Macrocyclic glycopeptides, such as teicoplanin, are highly effective CSPs for amino acid derivatives.[6] They possess a complex, basket-like structure with multiple stereogenic centers and a variety of functional groups (phenolic, carboxyl, amide) that can engage in the necessary interactions for chiral recognition.[3][6]
Table 1: Key Parameters in Chiral HPLC
Parameter
Symbol
Formula
Significance
Retention Factor
k
(t_R - t_0) / t_0
Measures the retention of an analyte on the column.
Separation Factor
α
k_2 / k_1
Measures the relative retention of the two enantiomers; the primary indicator of selectivity. An α > 1 is required for separation.
Resolution
R_s
2(t_R2 - t_R1) / (w_1 + w_2)
Measures the degree of separation between two peaks, considering both selectivity and column efficiency (peak width). An R_s ≥ 1.5 indicates baseline separation.
(t_R = retention time, t_0 = void time, w = peak width at base)
Experimental Protocol: HPLC Analysis of DNB-(R,S)-Leucine
This protocol is adapted from established methodologies for the analysis of DNB-Leucine enantiomers.[7]
Objective: To resolve the enantiomers of a racemic DNB-Leucine sample and quantify the separation efficiency.
Instrumentation and Materials:
HPLC System: Agilent 1100 series or equivalent, with UV detector.
Chiral Column: Astec Chirobiotic T (teicoplanin CSP), 250 x 4.6 mm, 5 µm.
Mobile Phase: Acetonitrile and Methanol (3:1, v/v) containing 0.25% (v/v) triethylamine (TEA) and 0.25% (v/v) acetic acid (AA).
Sample: Racemic DNB-(R,S)-Leucine dissolved in mobile phase.
Syringe Filters: 0.45 µm pore size.
Procedure:
Mobile Phase Preparation: Prepare 1 L of the mobile phase by mixing 750 mL of acetonitrile, 250 mL of methanol, 2.5 mL of TEA, and 2.5 mL of acetic acid. Degas the solution by sonication or vacuum filtration.
System Equilibration: Install the Chirobiotic T column and equilibrate the system by pumping the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 30-60 minutes).
Sample Preparation: Prepare a 1 mg/mL stock solution of racemic DNB-Leucine in the mobile phase. Dilute as necessary to fall within the linear range of the detector. Filter the final sample through a 0.45 µm syringe filter before injection.
Inject 10 µL of the prepared sample onto the column.
Record the chromatogram for a sufficient time to allow both enantiomer peaks to elute.
Data Analysis:
Identify the two enantiomer peaks and record their retention times (t_R1, t_R2) and peak widths (w_1, w_2).
Determine the column dead time (t_0) by injecting a void marker (e.g., uracil) or using the first baseline disturbance.
Calculate the retention factors (k), separation factor (α), and resolution (R_s) using the formulas in Table 1.
Causality Behind Choices:
Chirobiotic T Column: Teicoplanin is a proven selector for amino acid derivatives, offering multiple interaction sites.[6]
ACN/MeOH Mobile Phase: Provides appropriate polarity for elution in a reversed-phase or polar organic mode.
TEA and AA (Buffer): These additives control the ionization state of both the analyte's carboxylic acid and the selector's ionizable groups. This is critical as different ionic forms can have vastly different affinities for the CSP, directly impacting retention and enantioselectivity.[3]
270 nm Wavelength: The dinitrophenyl group has a strong UV absorbance at this wavelength, ensuring sensitive detection.[7]
Chiral Liquid-Liquid Extraction (LLE)
Enantioselective partitioning can also occur between two immiscible liquid phases. In this technique, a chiral selector (host) resides in an organic phase and selectively complexes with one enantiomer (guest) from an aqueous phase, extracting it into the organic layer.[8] Cinchona alkaloids have been successfully used as chiral hosts for the LLE of DNB-Leucine.[7] This method is particularly valuable for scalable, preparative separations.
Caption: Workflow for Chiral Liquid-Liquid Extraction.
Computational Modeling
To visualize the mechanism at an atomic level, computational methods like molecular dynamics (MD) simulations and docking are invaluable.[5] These techniques can:
Predict Binding Poses: Determine the most stable 3D orientation of each enantiomer within the chiral selector's binding site.
Calculate Binding Energies: Quantify the strength of the interaction (ΔG), corroborating experimental findings.[9] For example, simulations of Dansyl-Leucine binding to a chiral micelle correctly predicted the stronger binding of the L-enantiomer, consistent with experimental results.[9]
Identify Key Interactions: Pinpoint the specific hydrogen bonds or π-stacking interactions responsible for chiral recognition.[2]
Conclusion: A Multi-faceted Mechanism
The enantioselective partitioning of DNB-leucine derivatives is not governed by a single factor but is a result of a delicate balance of thermodynamic forces and specific, directional molecular interactions. The derivatization of leucine with a dinitrophenyl group provides crucial handles for π-π stacking, which, in concert with hydrogen bonding and steric effects, allows a well-designed chiral selector to differentiate between the two mirror-image forms.
By combining robust experimental techniques like chiral HPLC with the atomic-level insights from computational modeling, researchers can move beyond a "black box" approach to enantioseparation. A deep understanding of the underlying mechanism empowers scientists to rationally select and optimize separation conditions, accelerating the development of enantiopure compounds essential for modern medicine and technology.
References
National Institutes of Health (NIH). (2021). Chiral Recognition of Dansyl Derivatives with an Amino Acid-Based Molecular Micelle.
LCGC. (2022). An Adventurous Journey Around the Thermodynamics of Liquid Chromatography.
Preprints.org. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC.
American Chemical Society. (2009). Scalable Enantioseparation of Amino Acid Derivatives Using Continuous Liquid−Liquid Extraction in a Cascade of Centrifugal Contactors. Organic Process Research & Development, 13(5), 911–914.
OUCI. Enantioselective extraction of unprotected amino acids coupled with racemization.
PubMed Central (PMC). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition.
PubMed. (2019). Visual chiral recognition of D/L-leucine using cube-shaped gold nanoparticles as colorimetric probes.
PubMed. (2019). Enantioselective retention mechanisms of dipeptides on antibiotic-based chiral stationary phases: Leucyl-leucine, glycyl-leucine, and leucyl-glycine as case studies.
PubMed Central (PMC). (2025). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives.
PubMed. Discovery and application of new bacterial strains for asymmetric synthesis of L-tert-butyl leucine in high enantioselectivity.
MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
PubMed Central (PMC). (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach.
Unspecified Source. Chiral Recognition of Dansyl Derivatives with an Amino Acid-Based Molecular Micelle.
Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
PubMed. (2005). Tertiary amine appended derivatives of N-(3,5-dinitrobenzoyl)leucine as chiral selectors for enantiomer assays by electrospray ionization mass spectrometry.
PubMed. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 28(9), 642-8.
ResearchGate. Fundamentals of enantioselective liquid chromatography.
LCGC International. (2018). Chromatography Fundamentals, Part II: Thermodynamics of Liquid Chromatography: Energetics.
N-(3,5-Dinitrobenzoyl)leucine CAS number 7495-01-4 chemical data
CAS Number: 7495-01-4 Stereochemistry: L-Isomer (Primary functional form for chiral recognition) Executive Summary N-(3,5-Dinitrobenzoyl)leucine (DNB-Leu) is a specialized amino acid derivative that serves as a cornersto...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 7495-01-4
Stereochemistry: L-Isomer (Primary functional form for chiral recognition)
Executive Summary
N-(3,5-Dinitrobenzoyl)leucine (DNB-Leu) is a specialized amino acid derivative that serves as a cornerstone in the field of chiral resolution.[1] Developed extensively by William H. Pirkle, this compound functions as a
-electron acceptor chiral selector. Its primary utility lies in the preparation of "Pirkle-type" Chiral Stationary Phases (CSPs) for High-Performance Liquid Chromatography (HPLC). By leveraging the electron-deficient 3,5-dinitrobenzoyl group, DNB-Leu facilitates the separation of enantiomers—particularly those containing -basic aromatic systems—through a mechanism involving - stacking and hydrogen bonding.
Soluble in THF, Ethanol, Methanol, Acetone; Sparingly soluble in Water
pKa
~3.7 (Carboxylic acid)
Spectroscopic Characterization
H NMR (200 MHz, DMSO-):
0.95 (m, 6H, of Leu)
1.75 (m, 3H, - protons of Leu)
4.25 (m, 1H, -proton)
9.00 (t, 1H, Amide NH)
9.17 (d, 2H, Aromatic ortho-protons)
9.41 (d, 1H, Aromatic para-proton)
Synthesis Protocol: The Propylene Oxide Method
Objective: Synthesis of N-(3,5-Dinitrobenzoyl)-L-leucine via a non-aqueous acid scavenging method.
Rationale: Traditional Schotten-Baumann conditions (aqueous NaOH) can lead to hydrolysis or racemization. The use of propylene oxide in anhydrous THF acts as an irreversible acid scavenger (generating propylene chlorohydrin), ensuring high yield and maintaining optical purity.
Suspension: Suspend L-Leucine (10 g) in anhydrous THF (150 mL) in a round-bottom flask under a nitrogen atmosphere. Chill to 0 °C in an ice bath.
Addition: Add 3,5-Dinitrobenzoyl chloride (21 g) followed by propylene oxide (6.6 g).
Reaction: Stir the mixture. The heterogeneous suspension will clarify after several minutes as the reaction proceeds. Continue stirring for 5 hours at room temperature.
Workup: Evaporate the solvent under reduced pressure to obtain a viscous oil.
Crystallization: Redissolve the oil in cold Dichloromethane (100 mL). Induce crystallization by cooling or adding a non-polar anti-solvent (e.g., Hexane) if necessary.
Isolation: Filter the resulting white crystals, wash with cold DCM/Hexane, and dry under vacuum.
Typical Yield: ~83%
Purity Check: Verify melting point (186–188 °C) and optical rotation.
Figure 1: Synthesis workflow using propylene oxide as an acid scavenger.
Mechanism of Action: Chiral Recognition
The efficacy of DNB-Leu as a chiral selector is based on the Three-Point Interaction Model . For a stationary phase to discriminate between enantiomers, there must be at least three simultaneous interactions, one of which is stereochemically dependent.
The
-Acid/
-Base Interaction
Electron Acceptor (
-Acid): The two nitro groups on the benzoyl ring are strongly electron-withdrawing, creating an electron-deficient aromatic system.
Electron Donor (
-Base): Analytes containing electron-rich aromatic rings (e.g., naproxen, anthracene derivatives) form a Face-to-Face - stacking complex with the DNB group.
Hydrogen Bonding & Dipole Stacking
Amide Linkage: The amide group (-CONH-) in DNB-Leu serves as a rigid dipole. It can act as a hydrogen bond donor (NH) or acceptor (CO).
Dipole Stacking: The alignment of the amide dipoles between the selector and the analyte provides the second point of interaction, locking the conformation.
Steric Exclusion
The bulky isobutyl side chain of the leucine moiety creates a steric barrier. One enantiomer of the analyte will fit "snugly" into the chiral cleft formed by the DNB group and the amide, while the other will encounter steric repulsion from the leucine side chain, leading to weaker retention and separation.
Figure 2: The Three-Point Interaction Model facilitating chiral resolution.
Applications in Drug Development[4]
Chiral Stationary Phases (CSPs)
DNB-Leu is covalently bonded to aminopropyl-functionalized silica gel to create Pirkle-Type CSPs .
Usage: Separation of racemates in normal-phase HPLC (Hexane/IPA mobile phases).
Target Analytes: Sulfoxides, lactams, amino acid derivatives, and drugs with aromatic functionality.
Chiral Solvating Agent (CSA)
In NMR spectroscopy, DNB-Leu is used as a CSA. When added to a solution containing a racemic mixture, it forms transient diastereomeric complexes. These complexes have different chemical shifts, allowing for the determination of enantiomeric excess (ee) without physical separation.
Safety & Handling
Hazards: Irritant to eyes, respiratory system, and skin.
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
Storage: Store at -20 °C. Keep container tightly closed and dry.
References
Pirkle, W. H., & Finn, J. M. (1981). Chiral High-Pressure Liquid Chromatographic Stationary Phases. 3. General Resolution of Aryl-Substituted Lactams. Journal of Organic Chemistry. Link
PrepChem. Synthesis of 3,5-dinitrobenzoyl-(S)-leucine.Link
Synthesis of N-(3,5-Dinitrobenzoyl)leucine: A Detailed Protocol for Derivatization of L-Leucine
Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(3,5-Dinitrobenzoyl)leucine from L-leucine. The derivatization of amino acids with 3,5-dinitrobenzoyl chloride is a cr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(3,5-Dinitrobenzoyl)leucine from L-leucine. The derivatization of amino acids with 3,5-dinitrobenzoyl chloride is a critical technique in chiral separations and analytical chemistry, enhancing the UV activity and creating diastereomeric complexes for easier resolution.[1][2] This guide offers in-depth procedural details, explains the causality behind experimental choices, and includes methods for purification and characterization of the final product, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Amino Acid Derivatization
L-leucine, an essential branched-chain amino acid, plays a vital role in protein synthesis and metabolic regulation.[3] However, its native structure can be challenging to analyze and resolve chromatographically. Derivatization with a suitable agent like 3,5-dinitrobenzoyl chloride addresses this by introducing a chromophore, the dinitrobenzoyl group, which enhances UV detection.[4] More importantly, this modification is fundamental in the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) or as a chiral selector itself, facilitating the separation of enantiomers.[1][5] The resulting N-(3,5-Dinitrobenzoyl)leucine is a valuable tool in drug discovery and development for assessing the enantiomeric purity of chiral compounds.[6]
The synthesis described herein is a nucleophilic acyl substitution, where the amino group of L-leucine attacks the electrophilic carbonyl carbon of 3,5-dinitrobenzoyl chloride. The reaction is typically carried out in a non-protic solvent to prevent hydrolysis of the acid chloride, and a base is often employed to neutralize the hydrochloric acid byproduct.[7]
Experimental Protocol
This protocol is adapted from a verified synthesis and optimized for high yield and purity.[8]
Materials and Reagents
Reagent/Material
Grade
Supplier
Cat. No.
Quantity
L-Leucine
≥98%
Sigma-Aldrich
L8000
10 g
3,5-Dinitrobenzoyl chloride
≥99%
Sigma-Aldrich
D20406
21 g
Tetrahydrofuran (THF), dry
Anhydrous, ≥99.9%
Sigma-Aldrich
186562
150 mL
Propylene oxide
≥99%
Sigma-Aldrich
P0307
6.6 g
Dichloromethane (DCM)
ACS grade
Fisher Scientific
D37-4
100 mL
Nitrogen gas
High purity
-
-
As needed
Round-bottom flask
250 mL
-
-
1
Magnetic stirrer and stir bar
-
-
-
1
Ice bath
-
-
-
1
Rotary evaporator
-
-
-
1
Buchner funnel and filter paper
-
-
-
1
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of N-(3,5-Dinitrobenzoyl)leucine.
Step-by-Step Procedure
Reaction Setup: Suspend 10 g of L-leucine in 150 mL of dry tetrahydrofuran (THF) in a 250 mL round-bottom flask equipped with a magnetic stir bar.[8]
Rationale: Dry THF is used as the solvent because it is aprotic and will not react with the highly reactive 3,5-dinitrobenzoyl chloride. Suspending the L-leucine ensures good mixing.
Inert Atmosphere and Cooling: Place the flask in an ice bath and begin stirring. Purge the flask with nitrogen gas.[8]
Rationale: An inert atmosphere prevents atmospheric moisture from reacting with the acid chloride. The ice bath controls the initial exotherm of the reaction.
Addition of Reagents: To the chilled and stirring suspension, add 21 g of 3,5-dinitrobenzoyl chloride followed by 6.6 g of propylene oxide.[8] The heterogeneous mixture should become a clear solution after several minutes.
Rationale: 3,5-Dinitrobenzoyl chloride is the acylating agent.[7] Propylene oxide acts as an acid scavenger, neutralizing the HCl generated during the reaction without introducing water, which would hydrolyze the acid chloride.
Reaction: Allow the mixture to stir for 5 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material (L-leucine) is consumed.[8]
Work-up and Isolation: After 5 hours, remove the flask from the ice bath and evaporate the THF under reduced pressure using a rotary evaporator. This will yield an oil.[8]
Crystallization and Purification: To the resulting oil, add 100 mL of cold dichloromethane (DCM). This will induce crystallization.[8]
Rationale: N-(3,5-Dinitrobenzoyl)leucine is poorly soluble in cold DCM, allowing for its precipitation while impurities may remain in solution.
Final Product Collection: Collect the white crystalline solid by filtration using a Buchner funnel. Wash the crystals with a small amount of cold DCM to remove any residual impurities. Dry the crystals under vacuum.
The identity and purity of the synthesized N-(3,5-Dinitrobenzoyl)leucine should be confirmed by standard analytical techniques.
Melting Point: The reported melting point for N-(3,5-dinitrobenzoyl)-L-leucine is 186-188 °C.[4] For the racemic mixture, the melting point is 200-202 °C.[9]
¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the structure of the product. Key expected signals in d6-DMSO are: δ 0.95 (m, 6H), 1.75 (m, 3H), 4.25 (m, 1H), 9.00 (t, 1H), 9.17 (d, 2H), 9.41 (d, 1H).[8]
Safety Precautions
Work in a well-ventilated fume hood.
3,5-Dinitrobenzoyl chloride is corrosive and a lachrymator; handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Tetrahydrofuran and dichloromethane are volatile and flammable organic solvents. Avoid open flames and ensure proper grounding of equipment.
Propylene oxide is a carcinogen and should be handled with extreme care.
Conclusion
This application note details a robust and high-yielding protocol for the synthesis of N-(3,5-Dinitrobenzoyl)leucine. The procedure is straightforward and utilizes common laboratory reagents and equipment. The resulting product is of high purity and suitable for use in chiral separation applications and other areas of chemical analysis.
References
PrepChem. Synthesis of 3,5-dinitrobenzoyl-(S)-leucine. [Link]
ACS Publications. Chiral Separation of 3,5-Dinitrobenzoyl-(R,S)-Leucine in Process Intensified Extraction Columns. [Link]
PubMed Central (PMC). Improvement of l-Leucine Production in Corynebacterium glutamicum by Altering the Redox Flux. [Link]
PubMed. Tertiary amine appended derivatives of N-(3,5-dinitrobenzoyl)leucine as chiral selectors for enantiomer assays by electrospray ionization mass spectrometry. [Link]
Journal of the Chemical Society, Perkin Transactions 1. Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. [Link]
ResearchGate. 3,5-Dinitrobenzoyl-9-amino-9-deoxy-9-epiquinine as Pirkle-Anion Exchange Hybrid-Type Chiral Selector in High-Performance Liquid Chromatography. [Link]
MDPI. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. [Link]
Chiral Recognition of Dansyl Derivatives with an Amino Acid-Based Molecular Micelle. [Link]
National Institutes of Health. Recent applications and chiral separation development based on stationary phases in open tubular capillary electrochromatography (2019–2022). [Link]
Semantic Scholar. Chiral separation of amides of amino acid on a (S)-N-(3,5-dinitrobenzoyl)leucine-N-phenyl-N-propylamide-bonded silica using nonaqueous capillary electrochromatography. [Link]
Application Note: Chiral Separation of Amino Acid Enantiomers using N-(3,5-Dinitrobenzoyl) Derivatization and HPLC
Introduction: The Critical Role of Chirality in Amino Acid Analysis In the realms of pharmaceutical development, clinical diagnostics, and food science, the precise quantification and chiral discrimination of amino acids...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Chirality in Amino Acid Analysis
In the realms of pharmaceutical development, clinical diagnostics, and food science, the precise quantification and chiral discrimination of amino acids are of paramount importance. Amino acids, the fundamental building blocks of proteins, exist as enantiomers (D- and L-forms), with the L-isomers being predominantly incorporated into proteins in biological systems. However, the presence of D-amino acids can be indicative of specific physiological or pathological processes, and their quantification is crucial in various research and development settings.
Most amino acids lack a strong chromophore, making their direct detection by UV-Vis spectrophotometry challenging.[1] To overcome this, a derivatization step is employed to introduce a chromophoric tag to the amino acid molecule, enhancing its detectability.[1] The derivatization of amino acids with 3,5-dinitrobenzoyl chloride (DNBC) serves a dual purpose: it introduces a strongly UV-absorbing dinitrobenzoyl group, and it creates diastereomeric derivatives when a chiral center is present, facilitating their separation by chromatography. This application note provides a comprehensive guide to the derivatization of amino acids with 3,5-dinitrobenzoyl chloride and their subsequent analysis by chiral High-Performance Liquid Chromatography (HPLC).
Chemical Principle: The Derivatization Reaction
The derivatization process involves the reaction of the primary or secondary amine group of the amino acid with 3,5-dinitrobenzoyl chloride. This is a nucleophilic acyl substitution reaction where the amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The reaction is typically carried out in a basic medium, such as pyridine or a borate buffer, to neutralize the hydrochloric acid (HCl) byproduct and to ensure the amino group is deprotonated and thus more nucleophilic.[2]
The resulting N-(3,5-dinitrobenzoyl) amino acid derivative possesses a strong chromophore due to the two nitro groups on the aromatic ring, allowing for sensitive detection by UV spectrophotometry, typically around 260 nm.[2]
Experimental Workflow: From Sample to Separation
The overall procedure involves sample preparation, derivatization of the amino acid standards and samples, followed by chiral HPLC analysis for the separation and quantification of the enantiomers.
Figure 1: A schematic overview of the N-(3,5-Dinitrobenzoyl) derivatization and chiral HPLC analysis workflow.
Materials and Reagents
Equipment
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Chiral HPLC column (e.g., Pirkle-type with a N-(3,5-dinitrobenzoyl)leucine or phenylglycine selector)
Vortex mixer
Microcentrifuge
pH meter
Analytical balance
Volumetric flasks and pipettes
Syringe filters (0.22 µm)
Chemicals
Amino acid standards (D-, L-, and DL-forms)
3,5-Dinitrobenzoyl chloride (DNBC)
Boric acid
Sodium hydroxide (NaOH)
Hydrochloric acid (HCl)
Acetonitrile (HPLC grade)
2-Propanol (HPLC grade)
Hexane (HPLC grade)
Methanol (HPLC grade)
Deionized water
Detailed Protocols
Protocol 1: Preparation of Reagents
0.1 M Borate Buffer (pH 9.0): Dissolve an appropriate amount of boric acid in deionized water. Adjust the pH to 9.0 with a concentrated sodium hydroxide solution.[3]
50 mM 3,5-Dinitrobenzoyl Chloride (DNBC) Solution: Prepare fresh daily by dissolving the required amount of DNBC in acetonitrile. Store protected from light.
1 M Sodium Hydroxide (NaOH): Dissolve 4.0 g of NaOH in 100 mL of deionized water.
2 M Hydrochloric Acid (HCl): Carefully add 16.7 mL of concentrated HCl to approximately 80 mL of deionized water, then dilute to a final volume of 100 mL.
Protocol 2: Derivatization of Amino Acid Standards and Samples
This protocol is adapted from a general procedure for the derivatization of biogenic amines and should be optimized for specific amino acids.[2]
Sample Preparation: Prepare a standard solution of the amino acid(s) of interest (e.g., 1 mg/mL in deionized water). For biological samples, appropriate extraction and protein precipitation steps may be necessary.[4]
Reaction Setup: In a microcentrifuge tube, combine:
100 µL of the amino acid standard or sample solution.
100 µL of 1 M NaOH.
200 µL of 2-propanol.
Derivatization: Add 200 µL of the 50 mM DNBC solution in acetonitrile to the mixture.
Incubation: Vortex the mixture and let it react at room temperature for approximately 3 minutes.
Reaction Termination: Stop the reaction by adding 100 µL of 2 M HCl.
Final Preparation: Vortex the solution. If necessary, filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
Chiral HPLC Analysis
The separation of the derivatized N-(3,5-dinitrobenzoyl) amino acid enantiomers is achieved on a chiral stationary phase (CSP). Pirkle-type CSPs, which often incorporate a π-acidic N-(3,5-dinitrobenzoyl) group on a chiral molecule like leucine or phenylglycine, are particularly effective for this separation.[1][5] The separation mechanism relies on π-π interactions between the electron-deficient dinitrobenzoyl ring of the derivatized analyte and the chiral selector.
Table 1: Recommended HPLC Conditions
Parameter
Condition
Rationale
Column
ZirChrom®-Chiral(S)LEU (100 x 4.6 mm) or similar Pirkle-type CSP[6]
The (S)-leucine-based chiral selector provides enantioselective interactions with the N-(3,5-dinitrobenzoyl) amino acid derivatives.
Mobile Phase
Isocratic elution with Hexane/2-Propanol (e.g., 90:10 v/v). The exact ratio may require optimization.
A non-polar mobile phase is typically used with normal-phase chiral separations on Pirkle-type columns. The alcohol modifier is crucial for adjusting retention and selectivity.
The dinitrobenzoyl group has a strong UV absorbance at this wavelength, providing high sensitivity.
Injection Volume
10-20 µL
A typical injection volume for analytical HPLC.
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following self-validating steps should be incorporated into the experimental design:
Analysis of Individual Enantiomers: Inject derivatized D- and L-leucine standards separately to confirm their respective retention times and the elution order.
Racemic Mixture Analysis: Analyze a derivatized DL-leucine standard to confirm baseline separation of the two enantiomeric peaks.
Method Blank: Prepare a derivatization reaction mixture without any amino acid to check for interfering peaks from the reagents.
Linearity and Range: Prepare a calibration curve with a series of known concentrations of the derivatized amino acid standards to establish the linear dynamic range of the method.
Spike and Recovery: For complex matrices, spike a known amount of the amino acid standard into the sample before derivatization to assess the accuracy and potential matrix effects.
Mechanism of Chiral Recognition
The enantioseparation of N-(3,5-dinitrobenzoyl) amino acids on a Pirkle-type CSP, such as one containing N-(3,5-dinitrobenzoyl)leucine, is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. The stability of these complexes differs for the D- and L-enantiomers, leading to different retention times on the column. The primary interactions contributing to chiral recognition include:
π-π Interactions: The electron-deficient 3,5-dinitrobenzoyl ring of the derivatized amino acid interacts with π-electron-rich aromatic groups on the CSP.
Hydrogen Bonding: The amide and carboxyl groups of the derivatized amino acid can form hydrogen bonds with complementary functional groups on the CSP.
Dipole-Dipole Interactions: The polar functional groups on both the analyte and the CSP contribute to dipole-dipole interactions.
Steric Interactions: The different spatial arrangements of the substituents around the chiral centers of the D- and L-enantiomers lead to steric hindrance or favorable steric fit with the chiral selector.
Technical Support Center: The Impact of Temperature on DNB-Leucine Chiral Recognition Efficiency
Welcome to the Technical Support Center for advanced chiral chromatography applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for advanced chiral chromatography applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice on the critical role of temperature in the chiral recognition of 3,5-Dinitrobenzoyl (DNB)-leucine enantiomers. As a self-validating system of protocols and expert insights, this document will empower you to optimize your separations, troubleshoot common issues, and deepen your understanding of the underlying thermodynamic principles.
Frequently Asked Questions (FAQs)
Here, we address common questions and challenges encountered during the temperature-dependent chiral separation of DNB-leucine.
Q1: Why is temperature such a critical parameter in the chiral separation of DNB-leucine?
Temperature is a fundamental thermodynamic parameter that directly influences the equilibrium of the transient diastereomeric complexes formed between the DNB-leucine enantiomers and the chiral stationary phase (CSP). The stability of these complexes, which is the basis for chiral recognition, is governed by changes in Gibbs free energy (ΔG), which has both enthalpic (ΔH) and entropic (ΔS) components (ΔG = ΔH - TΔS). Temperature directly modulates the TΔS term, thereby altering the energetic difference between the complexes of the two enantiomers and, consequently, the separation factor (α).
Q2: I'm observing a decrease in resolution as I increase the temperature. Is this normal?
Yes, this is a common observation in many chiral separations. Generally, the interactions between the analyte and the CSP are exothermic (negative ΔH). According to the van't Hoff equation, increasing the temperature will decrease the retention factor (k). Often, the selectivity (α) also decreases at higher temperatures because the increased thermal energy can disrupt the specific, and often weak, intermolecular interactions (like hydrogen bonds and π-π stacking) that are crucial for chiral discrimination.[1] However, the opposite effect can also occur.
Q3: My resolution is improving at higher temperatures. Why is this happening?
While less common, an increase in resolution with temperature can occur. This phenomenon is typically observed when the separation is entropically driven. In such cases, the change in entropy (ΔS) upon binding to the CSP is the dominant factor for chiral recognition. Increased temperature can sometimes lead to more favorable conformational changes in the CSP or the analyte, enhancing the stereoselectivity. Additionally, higher temperatures can significantly improve peak efficiency by reducing mobile phase viscosity and increasing mass transfer rates, which can sometimes lead to an overall improvement in resolution even if the selectivity slightly decreases.[1]
Q4: I'm seeing a reversal in the elution order of the D- and L-leucine enantiomers when I change the temperature. What does this signify?
A reversal in elution order is a fascinating phenomenon that points to a change in the dominant chiral recognition mechanism and is a clear indicator of enthalpy-entropy compensation.[2] At a specific temperature, known as the isoenantioselective temperature (T_iso), the separation factor (α) is equal to 1, and there is no separation. Below this temperature, the separation is driven by enthalpy (ΔH), and above it, by entropy (ΔS), or vice versa. This leads to a switch in which enantiomer interacts more strongly with the CSP, causing the elution order to reverse.
Q5: My peaks are broadening and tailing as I decrease the temperature. How can I fix this?
At lower temperatures, the viscosity of the mobile phase increases, which can lead to slower mass transfer and broader peaks.[1] Additionally, the kinetics of the binding and release of the analyte from the CSP can become slower, contributing to peak tailing. To address this, you can:
Optimize the flow rate: A lower flow rate may be necessary at lower temperatures to allow for sufficient equilibration.
Adjust the mobile phase composition: Adding a stronger solvent to the mobile phase can sometimes improve peak shape, but be aware that this will also affect retention and selectivity.
Ensure proper column equilibration: Allow ample time for the column to equilibrate at the target temperature before injecting your sample.
Troubleshooting Guide: Temperature-Related Issues
This section provides a structured approach to diagnosing and resolving common problems encountered when temperature affects DNB-leucine chiral separations.
Symptom
Potential Cause(s)
Troubleshooting Steps & Solutions
Loss of Resolution
1. Increased Temperature: Reduced selectivity due to disruption of chiral recognition interactions. 2. Temperature Fluctuations: Inconsistent retention times and peak shapes.[3]
1a. Lower the temperature: Gradually decrease the column temperature in 5 °C increments to see if resolution improves.[1] 1b. Re-optimize mobile phase: A weaker mobile phase may be needed at higher temperatures to regain selectivity. 2a. Use a reliable column oven: Ensure the column temperature is stable and uniform. 2b. Allow for thorough equilibration: Before starting a series of injections, allow the column to equilibrate at the set temperature for at least 30 minutes.
Peak Broadening/Tailing
1. Low Temperature: Increased mobile phase viscosity and slow kinetics.[1] 2. Column Overload: Exceeding the sample capacity of the column.
1a. Increase temperature: If resolution is still acceptable, a modest increase in temperature can improve peak shape. 1b. Decrease flow rate: Allow more time for mass transfer. 2a. Reduce sample concentration: Inject a more dilute sample.
Irreproducible Retention Times
1. Inadequate Temperature Control: Fluctuations in ambient or column temperature.[3] 2. Insufficient Equilibration Time: The column has not reached thermal equilibrium.
1a. Use a column thermostat: This is crucial for reproducible results. 1b. Monitor ambient temperature: Significant changes in lab temperature can affect the HPLC system. 2a. Increase equilibration time: Especially when changing the temperature significantly.
Reversal of Elution Order
1. Enthalpy-Entropy Compensation: The separation is transitioning from being enthalpy-driven to entropy-driven (or vice-versa) as the temperature crosses the isoenantioselective point.[2]
1a. Conduct a van't Hoff analysis: This will help you understand the thermodynamic drivers of your separation and predict the elution order at different temperatures. 1b. Choose a temperature away from the T_iso: Operate at a temperature where the separation is clearly enthalpy- or entropy-dominated for robust and reproducible results.
Experimental Protocols
Protocol 1: Step-by-Step Guide for a Temperature Study
This protocol outlines the procedure for systematically investigating the effect of temperature on the chiral separation of DNB-leucine.
System Preparation:
Ensure your HPLC system is equipped with a reliable column oven.
Select an appropriate chiral stationary phase (e.g., a Pirkle-type column like Whelk-O1 or a polysaccharide-based column like Chiralpak® AD-H).
Prepare a mobile phase suitable for the chosen column and DNB-leucine (e.g., a mixture of hexane and isopropanol for normal-phase chromatography).[4] Degas the mobile phase thoroughly.
Prepare a standard solution of racemic DNB-leucine at a known concentration.
Initial Column Equilibration:
Install the chiral column in the column oven.
Set the initial temperature (e.g., 25 °C) and allow the mobile phase to flow through the column at a constant rate until a stable baseline is achieved (at least 30 minutes).
Temperature Program:
Inject the racemic DNB-leucine standard at the initial temperature and record the chromatogram.
Increase the temperature in increments (e.g., 5 °C or 10 °C).
At each new temperature, allow the column to equilibrate for at least 20-30 minutes before injecting the sample.
Repeat the injection and data acquisition at each temperature point over a desired range (e.g., 10 °C to 50 °C).
Data Analysis:
For each temperature, calculate the retention factor (k) for each enantiomer, the separation factor (α), and the resolution (Rs).
Plot ln(k) for each enantiomer versus 1/T (in Kelvin) to generate a van't Hoff plot.
From the van't Hoff plot, determine the change in enthalpy (ΔH°) and entropy (ΔS°) for the transfer of each enantiomer from the mobile phase to the stationary phase.
Plot ln(α) versus 1/T to determine the differential enthalpy (ΔΔH°) and entropy (ΔΔS°) of binding between the two enantiomers.
Data Presentation
The following table provides an example of how to present the data from a temperature study. The values are illustrative and will vary depending on the specific CSP, mobile phase, and other experimental conditions.
Temperature (°C)
Temperature (K)
1/T (K⁻¹)
k₁
k₂
α (k₂/k₁)
Rs
15
288.15
0.00347
5.8
7.2
1.24
2.1
25
298.15
0.00335
4.5
5.4
1.20
1.8
35
308.15
0.00325
3.6
4.2
1.17
1.5
45
318.15
0.00314
2.9
3.3
1.14
1.2
Visualization of Concepts
Experimental Workflow for Temperature Study
Caption: Workflow for investigating the effect of temperature on chiral separation.
Thermodynamic Relationship in Chiral Recognition
Caption: Relationship between Gibbs free energy, enthalpy, entropy, and temperature.
References
LCGC International. "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC International, [Link]
Yost, R.W., et al. "HPLC Troubleshooting." Restek, [Link]
Ali, I., et al. "Effect of Temperature on the Chiral Separation of Enantiomers of Some... - ResearchGate." ResearchGate, [Link]
He, Z., et al. "Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory." Redalyc, [Link]
Wang, F., et al. "Effect of column temperature on enantioseparation of dihydropyrimidinones using alcohol solvated Chiralpak AS and AS-H columns." Journal of Separation Science, [Link]
Pirkle, W. H., & Carey, J. R. (2007). Strong enantioselective self-recognition of a small chiral molecule. Organic letters, 9(10), 1967–1970. [Link]
Öztepe, T., Kale, N. B., Reçber, T., et al. "Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography." Journal of Chromatography A, 1683, 463529. [Link]
Starikov, E. B. (2007). Enthalpy–Entropy Compensation: A Phantom or Something Useful?. The Journal of Physical Chemistry B, 111(13), 3215-3220. [Link]
Ates, H., & Arslan, H. (2012). Enthalpy−entropy compensation for enantio−separation on cellulose and amylose tris (3, 5−dimethylphenylcarbamate) derivatives as stationary phases. Bulletin of the Korean Chemical Society, 33(1), 229-233. [Link]
Agilent Technologies. "Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns." Agilent Technologies, [Link]
Hyun, M. H. (2004). Reversal of elution order during the chiral separation in high performance liquid chromatography. Journal of separation science, 27(1-2), 1–11. [Link]
Dragan, A. I., & Privalov, P. L. (2017). On Enthalpy–Entropy Compensation Characterizing Processes in Aqueous Solution. Molecules, 22(10), 1698. [Link]
Ali, I., et al. "Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column." ResearchGate, [Link]
Chosun University. "저작자표시-비영리-변경금지 2.0 대한민국 이용자는 아래의 조건을 따르는 경우에 한하여 자유롭." CHOSUN, [Link]
Ryde, U. (2014). A fundamental view of enthalpy–entropy compensation. MedChemComm, 5(9), 1324-1336. [Link]
Fee, C. G., & Van Der Wielen, L. A. M. (2003). Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography. Journal of Chromatography A, 988(2), 241-255. [Link]
Hyun, M. H., Min, H. J., & Cho, Y. J. (2003). Investigation of Chiral Self-Recognition of π-Acidic 3,5-Dinitrobenzoylleucine Derivatives. Bulletin of the Korean Chemical Society, 24(7), 933-936. [Link]
Comparative Technical Guide: N-(3,5-Dinitrobenzoyl)leucine vs. N-Benzoyl Leucine Chiral Stationary Phases
[1] Executive Summary The Bottom Line: In the context of Pirkle-type Chiral Stationary Phases (CSPs), -(3,5-Dinitrobenzoyl)leucine ( -DNB-Leu) is the functional standard for separating -basic (electron-rich) racemates. T...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The Bottom Line: In the context of Pirkle-type Chiral Stationary Phases (CSPs),
-(3,5-Dinitrobenzoyl)leucine (-DNB-Leu) is the functional standard for separating -basic (electron-rich) racemates. The 3,5-dinitrobenzoyl group acts as a critical -electron acceptor, enabling the strong face-to-face - stacking required for chiral recognition.
-Benzoyl leucine (-Bz-Leu) , lacking the electron-withdrawing nitro groups, fails to generate sufficient -acidity.[1] It serves primarily as a negative control in mechanistic studies or as a generic stationary phase with negligible chiral selectivity for Pirkle-type targets.[1]
Mechanistic Foundation: The "Pirkle" Concept
To understand the performance gap, one must analyze the molecular recognition mechanism defined by William H. Pirkle.[1] This relies on a Three-Point Interaction Model where at least one interaction is stereochemically dependent.[1][2]
The Electronic Disparity
The primary driver of selectivity in these phases is the
- Donor-Acceptor Interaction .
Feature
-(3,5-Dinitrobenzoyl)leucine
-Benzoyl Leucine
Electronic State
Strong -Acid (Electron Acceptor)
-Neutral / Weak -Base
Key Substituents
Two Nitro () groups at 3,5 positions
None (Hydrogen atoms)
Hammett
High positive value (Strong withdrawing)
~0 (Neutral)
Interaction Potential
Forms stable charge-transfer complexes with -donors (e.g., naphthyl, anthryl groups).
Weak London dispersion forces only; no charge transfer.[1]
Visualization of the Interaction Mechanism
The following diagram illustrates why the DNB group is essential for "locking" the analyte into a rigid conformation necessary for chiral discrimination.
Figure 1: Mechanistic comparison showing the necessity of the DNB group for stable complex formation.
Comparative Chromatographic Performance
The following data summarizes the separation efficiency of these two phases when challenged with a standard
Data derived from comparative studies of Pirkle-type phases [1, 2].[1][3]
Parameter
-DNB-Leu CSP
-Bz-Leu CSP
Interpretation
Separation Factor ()
1.20 – 1.81
1.00 – 1.05
DNB provides baseline resolution; Bz results in co-elution.
Resolution ()
> 2.5
< 0.5
DNB is suitable for quantitative analysis; Bz is not.
Retention ()
Moderate to High
Low
The - interaction in DNB phases increases retention of aromatic analytes.[1]
Case Study: Resolution of
-Aryl Amino Acids
When separating racemates of
-acyl-1-naphthylglycine (a strong -donor):
-DNB-Leu Column: The electron-deficient DNB ring stacks parallel to the electron-rich naphthyl ring of the analyte. Steric clashes between the leucine isobutyl group and the analyte's side chain destabilize one enantiomer more than the other.[1]
-Bz-Leu Column: The benzoyl ring lacks the electron deficiency to attract the naphthyl ring.[1] The analyte "slips" past the selector without forming the rigid three-point contact required for discrimination.
Experimental Protocols
Synthesis of the CSP (Self-Validating Workflow)
To verify these claims, one can synthesize both phases. The protocol below ensures high surface coverage and reproducibility.
-Bz-Leu is inferior for standard Pirkle separations, it has niche utility.[1]
Figure 2: Decision tree for selecting the appropriate stationary phase based on analyte electronics.
References
Hyun, M. H., et al. "Unusual resolution of N-(3,5-dinitrobenzoyl)-alpha-amino acids on a chiral stationary phase based on (+)-(18-crown-6)."[1][6] Journal of Chromatography A, vol. 1101, no. 1-2, 2006.[1] Link
Vinković, V., et al. "Study of Chromatographic Enantioseparation of the Esters of N-Dinitrobenzoyl and N-Benzoyl alpha-Amino Acids."[1] Croatica Chemica Acta, 2013.[1] Link
Pirkle, W. H., & Welch, C. J. "Chromatographic separation of the enantiomers of acylated amines on chiral stationary phases."[1] Journal of Organic Chemistry, 1984.[1]
Regis Technologies.[1] "Chiral Application Guide IV: Pirkle-Concept CSPs." Link
A Senior Application Scientist's Guide to Validating Enantiomeric Purity of N-(3,5-Dinitrobenzoyl)leucine Standards
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chiral research, the stereochemical identity of a molecule is paramount. The differential pharmacological...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chiral research, the stereochemical identity of a molecule is paramount. The differential pharmacological and toxicological profiles of enantiomers demand rigorous analytical methods to ensure enantiomeric purity. N-(3,5-Dinitrobenzoyl)leucine (DNB-leucine) is a crucial chiral selector, often employed in chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) to resolve a wide array of racemic compounds.[1][2] This guide provides an in-depth, experience-driven approach to validating the enantiomeric purity of DNB-leucine standards themselves, a critical prerequisite for their reliable use in downstream applications.
The principles outlined here adhere to the stringent requirements of international regulatory bodies, drawing from the ICH Q2(R1) guidelines on the validation of analytical procedures.[3][4][5][6][7] This ensures that the methods described are not only scientifically sound but also meet the criteria for regulatory submission.
The Foundational "Why": Causality in Method Selection
The choice of analytical technique is the cornerstone of any validation process. For assessing the enantiomeric purity of DNB-leucine, HPLC with a suitable chiral stationary phase is the gold standard. The derivatization of leucine with 3,5-dinitrobenzoyl chloride serves a dual purpose: it introduces a strong chromophore for UV detection and creates π-acidic and π-basic sites, which are key for chiral recognition on specific CSPs.[8]
The selection of the CSP is a critical decision. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often the first choice for separating derivatized amino acids.[8][9] These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are essential for resolving the subtle differences between enantiomers.
Experimental Workflow: A Self-Validating System
The following workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure the final method is robust, reliable, and fit for its intended purpose.
Figure 1: Experimental workflow for validating the enantiomeric purity of DNB-leucine standards.
Detailed Experimental Protocols
Preparation of Standards
Racemic Standard: Accurately weigh and dissolve a known quantity of racemic DNB-leucine in a suitable solvent (e.g., methanol/acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
Enantiopure Standards: Prepare individual stock solutions of the D- and L-enantiomers of DNB-leucine in the same manner as the racemic standard.
Working Solutions: Prepare a series of working solutions by diluting the stock solutions to the desired concentrations for linearity, accuracy, and precision studies.
HPLC Method Development and Optimization
The goal of method development is to achieve baseline resolution of the two enantiomers in a reasonable analysis time.
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
Chiral Stationary Phase Selection:
Initial Screening: Screen several polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin or vancomycin) chiral columns.[8][9]
Rationale: These columns provide a broad range of selectivities for derivatized amino acids.
Mobile Phase Optimization:
Normal Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol is a common starting point for polysaccharide-based CSPs.
Reversed Phase: For macrocyclic glycopeptide CSPs, a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., methanol or acetonitrile) is typically used.[9]
Fine-Tuning: Adjust the ratio of the mobile phase components to optimize the resolution and retention times. The addition of small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can sometimes improve peak shape and resolution.
Detector Wavelength: The dinitrobenzoyl group has a strong UV absorbance. Monitor the chromatogram at a wavelength where the analyte has maximum absorbance (typically around 254 nm) to ensure high sensitivity.
Method Validation According to ICH Q2(R1)
Once an optimized method is established, it must be validated to demonstrate its suitability for its intended purpose.[4][5][6]
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.
Protocol:
Inject a blank (mobile phase).
Inject the individual D- and L-enantiomer solutions.
Inject the racemic DNB-leucine solution.
If available, inject solutions of potential impurities or degradation products.
Acceptance Criteria: The chromatograms should show no interfering peaks at the retention times of the D- and L-enantiomers in the blank. The retention times of the individual enantiomers should match those in the racemic mixture.
Linearity demonstrates that the response of the detector is directly proportional to the concentration of the analyte over a specified range.
Protocol:
Prepare a series of at least five concentrations of the enantiopure standard, ranging from the limit of quantitation (LOQ) to 120% of the expected concentration.[4]
Inject each concentration in triplicate.
Plot the peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (Signal-to-Noise Approach):
Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria: The determined LOD and LOQ should be sufficiently low to detect and quantify any potential enantiomeric impurity at the required level.
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol (Spiking Method):
Prepare a solution of the pure D-enantiomer at a known concentration.
Spike this solution with known amounts of the L-enantiomer at different concentration levels (e.g., 0.1%, 0.5%, 1.0%, and 5.0% of the D-enantiomer concentration).
Analyze these spiked samples in triplicate.
Acceptance Criteria: The recovery of the spiked enantiomer should be within a predefined range (e.g., 90-110%).
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Protocol:
Repeatability (Intra-day Precision): Analyze a minimum of six replicate injections of a sample containing a known ratio of the enantiomers (e.g., a 1% spike of the undesired enantiomer) on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) for the peak areas and the calculated enantiomeric excess should be within acceptable limits (typically ≤ 2%).
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Protocol:
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
Mobile phase composition (e.g., ± 2%)
Column temperature (e.g., ± 5 °C)
Flow rate (e.g., ± 0.1 mL/min)
Analyze a sample under each of the modified conditions.
Acceptance Criteria: The resolution between the enantiomers and the calculated enantiomeric excess should not be significantly affected by these small variations.
Data Presentation and Comparison
The performance of different chiral stationary phases or method conditions can be objectively compared by summarizing the validation data in a clear and concise table.
Parameter
Method A (CSP: Chiralcel OD-H)
Method B (CSP: Astec CHIROBIOTIC T)
Acceptance Criteria
Resolution (Rs)
2.1
1.8
≥ 1.5
Linearity (r²)
0.9995
0.9998
≥ 0.999
Accuracy (% Recovery)
98.5 - 101.2%
99.1 - 100.8%
90 - 110%
Precision (RSD)
- Repeatability
0.8%
0.6%
≤ 2%
- Intermediate Precision
1.2%
1.0%
≤ 2%
LOD (% of major enantiomer)
0.02%
0.03%
Report
LOQ (% of major enantiomer)
0.06%
0.09%
Report
Analysis Time (min)
15
12
As short as possible
Calculating Enantiomeric Purity
Once the method is validated, the enantiomeric purity, often expressed as enantiomeric excess (% ee), can be calculated from the peak areas of the two enantiomers in the chromatogram.
% Enantiomeric Excess (ee) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Conclusion: A Foundation of Trust
A rigorously validated analytical method for determining the enantiomeric purity of N-(3,5-Dinitrobenzoyl)leucine standards is not merely a procedural requirement; it is the bedrock upon which the reliability of all subsequent chiral separation studies rests. By following a systematic and scientifically sound approach, researchers and drug development professionals can have a high degree of confidence in the quality of their chiral selectors, ultimately contributing to the development of safer and more effective chiral drugs. This guide provides a comprehensive framework for achieving this critical objective, blending established regulatory principles with practical, field-proven insights.
References
PubMed. (n.d.). Tertiary amine appended derivatives of N-(3,5-dinitrobenzoyl)leucine as chiral selectors for enantiomer assays by electrospray ionization mass spectrometry. Retrieved from [Link]
European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]
ACS Publications. (n.d.). Chiral Separation of 3,5-Dinitrobenzoyl-(R,S)-Leucine in Process Intensified Extraction Columns. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Effect of the Amide Connecting Tether Type of Pirkle-Concept Chiral Stationary Phases Derived from (S)-N-(3,5-Dinitrobenzoyl)Leucine on Enantiomeric Separations. Retrieved from [Link]
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
MDPI. (n.d.). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Retrieved from [Link]
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
A Comprehensive Guide to Confirming N-(3,5-Dinitrobenzoyl)leucine Structure using NMR Analysis
For Researchers, Scientists, and Drug Development Professionals In the synthesis of chiral molecules like N-(3,5-Dinitrobenzoyl)leucine, rigorous structural confirmation is paramount. This derivative of leucine is often...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of chiral molecules like N-(3,5-Dinitrobenzoyl)leucine, rigorous structural confirmation is paramount. This derivative of leucine is often employed in chiral separations and as a selector in mass spectrometry.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for unambiguous structure elucidation, providing detailed information about the molecular framework and stereochemistry. This guide offers an in-depth comparison of various NMR techniques for the structural confirmation of N-(3,5-Dinitrobenzoyl)leucine, supported by experimental data and protocols.
The Imperative of Structural Verification
The synthesis of N-(3,5-Dinitrobenzoyl)leucine involves the reaction of leucine with 3,5-dinitrobenzoyl chloride.[3][4] While the reaction is generally straightforward, the potential for side reactions, incomplete reactions, or unexpected rearrangements necessitates thorough analytical validation. Furthermore, confirming the integrity of the leucine backbone and the correct attachment of the dinitrobenzoyl group is crucial for its intended applications.
Unveiling the Molecular Architecture: A Multi-faceted NMR Approach
A comprehensive NMR analysis for structural confirmation involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming the identity and purity of N-(3,5-Dinitrobenzoyl)leucine.
One-Dimensional (1D) NMR: The Initial Fingerprint
¹H NMR: A Proton's Perspective
Proton (¹H) NMR is the initial and most fundamental NMR experiment. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Causality in Experimental Choices: A standard ¹H NMR experiment is conducted in a deuterated solvent, such as DMSO-d₆ or CDCl₃, to avoid overwhelming solvent signals.[3] The choice of solvent can slightly influence chemical shifts due to solvent-solute interactions.[5]
Expected ¹H NMR Signals for N-(3,5-Dinitrobenzoyl)leucine:
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the presence of all carbon atoms in their expected chemical environments.
Expertise in Practice: Due to the low natural abundance of ¹³C, a larger number of scans is typically required to obtain a good signal-to-noise ratio.[6] The chemical shifts of carbonyl carbons are particularly sensitive to the solvent environment.[5][7]
Expected ¹³C NMR Signals for N-(3,5-Dinitrobenzoyl)leucine:
Carbon Assignment
Expected Chemical Shift (ppm)
Carboxylic Acid C=O
~170-175
Amide C=O
~165-170
Aromatic C (C1', C3', C5')
~120-150
Aromatic C (C2', C4', C6')
~120-150
α-CH
~50-60
β-CH₂
~35-45
γ-CH
~20-30
δ-CH₃
~20-25
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.
Two-Dimensional (2D) NMR: Connecting the Dots
2D NMR experiments are crucial for establishing connectivity between atoms, providing definitive proof of the molecular structure.[8][9]
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[10] This is instrumental in tracing out the spin systems within the leucine residue.
Trustworthiness through Validation: In the COSY spectrum of N-(3,5-Dinitrobenzoyl)leucine, cross-peaks will confirm the connectivity from the α-proton to the β-protons, from the β-protons to the γ-proton, and from the γ-proton to the δ-methyl protons.[11] This provides a continuous map of the leucine side chain.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[12] This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
Authoritative Grounding: The HSQC spectrum will show a correlation peak for each C-H bond, for instance, connecting the α-proton signal to the α-carbon signal.[13] This directly validates the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range Connections
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connection between the dinitrobenzoyl group and the leucine moiety.[14]
Key Mechanistic Insight: An HMBC spectrum will show a crucial correlation between the amide proton (NH) and the amide carbonyl carbon of the dinitrobenzoyl group, as well as the α-carbon of the leucine residue. This unequivocally confirms the formation of the amide bond at the correct position.[15]
Visualizing the NMR Analysis Workflow
Caption: Workflow for NMR-based structural confirmation.
Comparative Analysis with Alternative Techniques
While NMR is the most definitive method for structural elucidation, other analytical techniques can provide complementary information.
Technique
Information Provided
Advantages
Limitations
Mass Spectrometry (MS)
Molecular weight and fragmentation pattern
High sensitivity, small sample requirement
Does not provide detailed structural connectivity or stereochemistry
Infrared (IR) Spectroscopy
Presence of functional groups (e.g., C=O, N-H, NO₂)
Fast, non-destructive
Provides limited information on the overall molecular structure
Does not provide structural information of the individual enantiomers
Elemental Analysis
Elemental composition (%C, %H, %N)
Confirms the empirical formula
Does not provide information on the arrangement of atoms
In the context of N-(3,5-Dinitrobenzoyl)leucine, a combined approach is often the most robust. Mass spectrometry can confirm the expected molecular weight, and IR spectroscopy can verify the presence of the key functional groups.[2][16] Chiral HPLC is essential for determining the enantiomeric excess if a specific stereoisomer was synthesized.[17][18] However, only a complete suite of NMR experiments can definitively prove the covalent structure and the integrity of the molecule.
Experimental Protocols
Sample Preparation for NMR Analysis
Dissolve the Sample: Accurately weigh approximately 5-10 mg of the synthesized N-(3,5-Dinitrobenzoyl)leucine and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
Ensure Homogeneity: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[6]
NMR Data Acquisition
The following are general parameters for acquiring high-quality NMR data on a standard 400-600 MHz spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.
¹H NMR:
Pulse sequence: Standard single-pulse experiment (e.g., zg30)
The structural confirmation of N-(3,5-Dinitrobenzoyl)leucine is a critical step in its synthesis and application. While various analytical techniques offer valuable information, a comprehensive analysis employing a combination of 1D and 2D NMR spectroscopy provides the most definitive and trustworthy evidence of its structure. The systematic application of ¹H, ¹³C, COSY, HSQC, and HMBC experiments allows for the complete assignment of all proton and carbon signals and confirms the precise connectivity of the atoms within the molecule. This rigorous approach ensures the quality and reliability of the synthesized compound for its use in research and development.
References
Oldfield, E. (n.d.). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Oldfield Group Website. Retrieved from [Link]
Grigorean, G., & Lebrilla, C. B. (2001). Tertiary Amine Appended Derivatives of N-(3,5-Dinitrobenzoyl)leucine as Chiral Selectors for Enantiomer Assays by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 73(8), 1684–1691.
ResearchGate. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
Zerbe, O., & Bader, B. (n.d.). peptide nmr. Retrieved from [Link]
Akine, S., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(3), 1045.
Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag., 4(1), 22.
PrepChem.com. (n.d.). Synthesis of 3,5-dinitrobenzoyl-(S)-leucine. Retrieved from [Link]
SpringerLink. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
ACS Publications. (n.d.). Tertiary Amine Appended Derivatives of N-(3,5-Dinitrobenzoyl)leucine as Chiral Selectors for Enantiomer Assays by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
National Institutes of Health. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Retrieved from [Link]
ResearchGate. (n.d.). Amino acid sequence specific correlations from the HMBC NMR spectrum of pedein A (1). Retrieved from [Link]
Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]
PubMed. (2024, December 15). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Retrieved from [Link]
National Institutes of Health. (n.d.). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Retrieved from [Link]
RSC Publishing. (n.d.). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. Retrieved from [Link]
ResearchGate. (n.d.). 2D ¹H-¹H COSY spectrum of glucosylated N α -acetyl-lysine. Retrieved from [Link]
American Chemical Society. (n.d.). Tertiary Amine Appended Derivatives of N-(3,5-Dinitrobenzoyl)leucine as Chiral Selectors for Enantiomer Assays by Electrospray I. Retrieved from [Link]
Oldfield Group Website. (n.d.). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 9). 6.1: 2D NMR Spectroscopy - Enhanced Spectral Resolution and Protein Backbone Conformation Reporters. Retrieved from [Link]
Thieme. (n.d.). 7.5 High Resolution NMR Spectroscopy. Retrieved from [Link]
University of Sydney. (n.d.). Application Note 7: Observing Spin Systems using COSY. Retrieved from [Link]
AVESİS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]
MDPI. (n.d.). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of 4-[2'-(5'-Nitro) Imidazolyl] Benzoyl (N-Me) Leucine. Retrieved from [Link]
Wikipedia. (n.d.). Chiral inversion. Retrieved from [Link]
Wikipedia. (n.d.). 3,5-Dinitrobenzoyl chloride. Retrieved from [Link]
Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]
SciELO. (2021, August 10). Article. Retrieved from [Link]
MPG.PuRe. (2015, January 6). Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraint. Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR spectra (ppm) of L-and D-isoleucine a) in the absence and b) in.... Retrieved from [Link]
JuSER. (n.d.). Discovery of novel amino acid production traits by evolution of synthetic co-cultures. Retrieved from [Link]
A Senior Application Scientist's Guide to Handling N-(3,5-Dinitrobenzoyl)leucine: A Precautionary Approach to Personal Protective Equipment and Safe Operations
Executive Summary: Navigating Ambiguity with Scientific Prudence N-(3,5-Dinitrobenzoyl)leucine is utilized in biochemical assays, often as a chromogenic substrate for enzymes like leucine aminopeptidase[1]. A review of a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Navigating Ambiguity with Scientific Prudence
N-(3,5-Dinitrobenzoyl)leucine is utilized in biochemical assays, often as a chromogenic substrate for enzymes like leucine aminopeptidase[1]. A review of available safety literature reveals conflicting or incomplete data. Some sources classify it as non-hazardous under European regulations, while simultaneously advising caution due to a lack of comprehensive testing[2]. This ambiguity necessitates a risk assessment grounded in the precautionary principle.
The molecule's structure is a conjugate of the amino acid leucine and a 3,5-dinitrobenzoyl moiety. The significant toxicological red flag arises from the dinitrobenzoyl group. The closely related precursor, 3,5-Dinitrobenzoyl chloride, is a well-documented hazardous substance, classified as severely corrosive to skin and eyes, a lachrymator (tear-inducing agent), and a suspected mutagen[3][4][5]. Therefore, until comprehensive toxicological data for N-(3,5-Dinitrobenzoyl)leucine proves otherwise, it is scientifically prudent to handle it with a level of precaution commensurate with the known hazards of its dinitrobenzoyl component. This guide provides the essential safety and logistical framework for its handling, grounded in this expert assessment.
Hazard Assessment: Understanding the "Why" Behind the Precautions
The primary driver for our stringent PPE and handling recommendations is the hazard profile of the 3,5-dinitrobenzoyl functional group. The data for 3,5-Dinitrobenzoyl chloride serves as our authoritative surrogate for risk assessment.
Moderately toxic if ingested, inhaled, or in contact with skin.
TCI Chemicals
Reactivity
Reacts violently with water (applicable to the chloride precursor).[4][6]
Haz-Map, Alfa Aesar
The causality is clear: the dinitroaromatic structure is associated with significant health risks. Skin or eye contact can lead to immediate, severe chemical burns[3]. Inhalation of the dust can cause corrosive damage to the respiratory tract[4]. The potential for mutagenicity demands that exposure be minimized to the lowest reasonably achievable level[5].
Core Directive: A Multi-layered Personal Protective Equipment (PPE) System
A multi-layered approach to PPE is mandatory. This system is designed to establish redundant barriers between the researcher and the chemical, from primary engineering controls to personal gear.
Primary Engineering Control: The Chemical Fume Hood
All handling of N-(3,5-Dinitrobenzoyl)leucine solid, especially weighing and transfers that can generate dust, must be performed inside a certified chemical fume hood.[7] This is the most critical safety measure, as it contains airborne particles at the source, protecting the user's breathing zone.
Personal Protective Equipment (PPE) Specifications
Protection Type
Specification
Rationale and Field Insight
Respiratory
NIOSH-approved N95 or P2-rated respirator.
Required when handling the powder outside of a fume hood (not recommended) or during spill cleanup where dust is generated. This protects against inhalation of fine particulates that can cause respiratory tract irritation and damage.[3]
Eye & Face
ANSI Z87.1-compliant safety goggles AND a full-face shield.
Due to the severe corrosive hazard, safety glasses are insufficient. Goggles provide a seal against dust and splashes, while the face shield offers a secondary barrier for the entire face. This combination is non-negotiable.[3][5]
Hand
Nitrile gloves (minimum 4 mil thickness). Consider double-gloving.
Provides a barrier against skin contact. Immediately remove and replace gloves if contamination is suspected. Never reuse disposable gloves. After completing work, remove gloves and wash hands thoroughly with soap and water.[3][8]
Body
Fully-buttoned, long-sleeved laboratory coat.
Protects against incidental skin contact and contamination of personal clothing. For procedures involving larger quantities (>10g), a chemical-resistant apron should be worn over the lab coat.
Footwear
Closed-toe, non-permeable shoes.
Standard laboratory practice to protect feet from spills.
Operational and Disposal Plan: A Self-Validating Workflow
This protocol provides a step-by-step, self-validating system. Each stage is designed to ensure safety before proceeding to the next.
Experimental Workflow Diagram
The following diagram outlines the logical flow for safely handling N-(3,5-Dinitrobenzoyl)leucine.